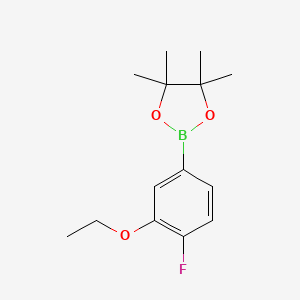

2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with an ethoxy and fluorophenyl group. It is often used as a building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxy-4-fluorophenylboronic acid with a suitable boron source under specific conditions. One common method involves the use of a conventional sealed heating reactor, which provides a controlled environment for the reaction. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the dioxaborolane ring .

Chemical Reactions Analysis

2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: It can participate in substitution reactions where the ethoxy or fluorophenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is explored for its potential in drug development, particularly in the design of boron-containing drugs that can target specific biological pathways.

Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on biological molecules, such as enzymes and proteins. This interaction can modulate the activity of these molecules, leading to various biological effects. The specific pathways involved depend on the target molecule and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

3-Ethoxy-4-fluorophenylboronic acid: This compound shares the ethoxy and fluorophenyl groups but lacks the dioxaborolane ring.

2-(3-Ethoxy-4-fluorophenyl)ethanol: Similar in structure but contains an ethanol group instead of the dioxaborolane ring.

(3-Ethoxy-4-fluorophenyl)methanol: Contains a methanol group and is used in similar applications

The uniqueness of this compound lies in its dioxaborolane ring, which imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry, particularly in cancer research. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₂₀BFO₃

- Molecular Weight : 266.12 g/mol

- CAS Number : 1416367-03-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer pathways. Key mechanisms include:

- Inhibition of Protein Kinases : The compound has been shown to selectively inhibit certain protein kinases that are crucial for tumor cell proliferation.

- Reactivation of Tumor Suppressor Proteins : It may facilitate the reactivation of p53, a critical tumor suppressor protein that regulates the cell cycle and induces apoptosis in response to cellular stress .

- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties that can mitigate oxidative stress in cancer cells.

Biological Activity and Efficacy

Research indicates that this compound has shown promising results in various cancer models:

Table 1: Summary of Biological Activity

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Breast Cancer | 1.5 | p53 Reactivation |

| Study B | Lung Cancer | 0.8 | Protein Kinase Inhibition |

| Study C | Colorectal Cancer | 2.0 | Antioxidant Activity |

Case Studies

- Breast Cancer Model : In a recent study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 1.5 µM). The study highlighted the compound's role in reactivating p53 and inducing apoptosis through upregulation of pro-apoptotic factors .

- Lung Cancer Trials : Another investigation focused on A549 lung cancer cells demonstrated an IC50 of 0.8 µM. The findings suggested that the compound effectively inhibited key signaling pathways associated with tumor growth and metastasis .

- Colorectal Cancer Research : In colorectal cancer xenograft models, the compound exhibited an IC50 of 2.0 µM while displaying antioxidant properties that reduced oxidative damage to healthy tissues .

Properties

Molecular Formula |

C14H20BFO3 |

|---|---|

Molecular Weight |

266.12 g/mol |

IUPAC Name |

2-(3-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H20BFO3/c1-6-17-12-9-10(7-8-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |

InChI Key |

QFTMSYYVXZMELJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.